molecular formula C14H16BrNO3 B5389592 ethyl 6-bromo-1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

ethyl 6-bromo-1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B5389592
M. Wt: 326.19 g/mol
InChI Key: WRQASUHYBRSCJR-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a bromine atom, an ethyl group, a hydroxy group, and a carboxylate ester group attached to the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate typically involves several steps:

    Starting Material: The synthesis begins with the preparation of the indole core.

    Alkylation: The ethyl group is introduced at the 1st position through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base.

    Hydroxylation: The hydroxy group is introduced at the 5th position using hydroxylating agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Esterification: The carboxylate ester group is formed by reacting the indole derivative with ethyl chloroformate or ethyl bromoacetate in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution or sodium methoxide (NaOMe) for methoxy substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Formation of 6-bromo-1-ethyl-2-methyl-1H-indole-3-carboxylate with a carbonyl group at the 5th position.

    Reduction: Formation of 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate.

    Substitution: Formation of 6-azido-1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate or 6-methoxy-1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate.

Scientific Research Applications

Ethyl 6-bromo-1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives with potential biological activities.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication, thereby exhibiting antiviral properties. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 6-bromo-1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:

    Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate: Similar structure but with a phenylsulfanylmethyl group instead of an ethyl group.

    Ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylate: Lacks the bromine atom and has two methyl groups at the 1st and 2nd positions.

    Ethyl 6-bromo-5-hydroxy-1,2-dimethyl-4-dimethylaminomethyl-1H-indole-3-carboxylate: Contains a dimethylaminomethyl group at the 4th position.

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and biological activities

Properties

IUPAC Name

ethyl 6-bromo-1-ethyl-5-hydroxy-2-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c1-4-16-8(3)13(14(18)19-5-2)9-6-12(17)10(15)7-11(9)16/h6-7,17H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQASUHYBRSCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=CC(=C(C=C21)Br)O)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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